Parasin I

Content Navigation

Product Name

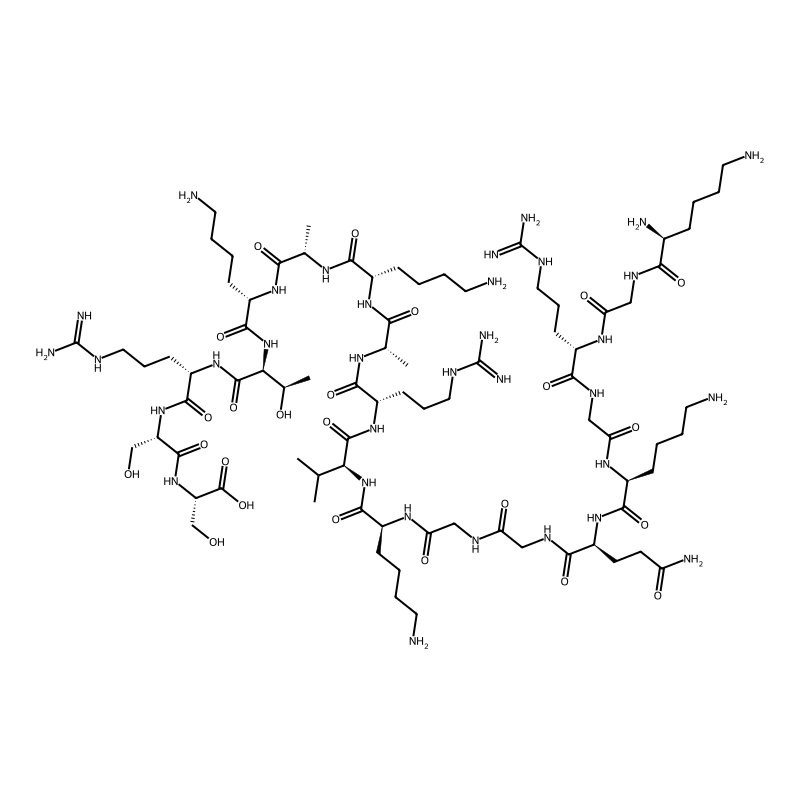

Parasin I is a 19-amino acid antimicrobial peptide derived from the histone H2A of the catfish species Parasilurus asotus. It plays a crucial role in the immune defense of the fish, particularly during epidermal injury, by exhibiting potent antimicrobial properties against a wide range of microorganisms. The molecular mass of Parasin I is approximately 2000.4 Da, as determined by matrix-assisted laser desorption ionization mass spectrometry. Its amino acid sequence is as follows: Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser . Structurally, Parasin I forms an amphipathic alpha-helical structure, which is essential for its biological activity .

Parasin I exhibits significant antimicrobial activity through mechanisms that involve membrane interaction and permeabilization. The peptide's structure allows it to bind to microbial membranes, leading to disruption and subsequent cell lysis. The presence of basic residues, particularly at the N-terminal, is critical for its membrane-binding capabilities. Deletion studies have shown that modifications to the peptide can enhance or diminish its antimicrobial efficacy without significantly altering its alpha-helical content .

Parasin I demonstrates strong antimicrobial activity, reportedly 12 to 100 times more potent than magainin 2, another well-known antimicrobial peptide. It is effective against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, while showing no hemolytic activity against human red blood cells . This selectivity makes it a promising candidate for therapeutic applications.

Parasin I can be synthesized through several methods:

- Natural Extraction: Isolated from the skin mucosa of wounded catfish.

- Chemical Synthesis: Solid-phase peptide synthesis techniques can be employed to produce Parasin I in a laboratory setting.

- Recombinant DNA Technology: Utilizing genetically modified organisms to express the peptide.

The choice of synthesis method often depends on the desired purity and yield for research or application purposes .

Due to its potent antimicrobial properties, Parasin I has several potential applications:

- Antimicrobial Coatings: Used in layer-by-layer deposition techniques for creating coatings on surfaces to prevent biofouling in marine environments .

- Pharmaceutical Development: As a lead compound for developing new antimicrobial agents, especially in light of increasing antibiotic resistance.

- Wound Healing Products: Incorporated into formulations aimed at preventing infections in wounds.

Studies have shown that Parasin I interacts with bacterial membranes, leading to membrane permeabilization and cell death. The binding affinity and permeabilizing action are influenced by the peptide's structural features, particularly its amphipathicity and charge distribution. Confocal microscopy has been employed to visualize these interactions, confirming that Parasin I localizes effectively to microbial membranes before exerting its antimicrobial effects .

Several compounds share structural or functional similarities with Parasin I. Here are some notable comparisons:

| Compound | Source | Antimicrobial Activity | Structure Type | Unique Features |

|---|---|---|---|---|

| Magainin 2 | Frog skin | Moderate | Amphipathic peptide | Known for broad-spectrum activity against bacteria |

| Buforin I | Toad histone H2A | Strong | Amphipathic peptide | Shares 18 out of 19 residues with Parasin I |

| LL-37 | Human cathelicidin | Strong | Alpha-helical | Involved in immune response and wound healing |

| Cecropin A | Insect immune system | Moderate | Alpha-helical | Effective against both bacteria and fungi |

Parasin I is unique due to its specific origin from catfish histone H2A and its high potency compared to other peptides derived from different sources. Its amino acid composition and structural characteristics contribute significantly to its effectiveness as an antimicrobial agent .

Parasin I is a nineteen-residue antimicrobial peptide with the complete amino acid sequence Lysine-Glycine-Arginine-Glycine-Lysine-Glutamine-Glycine-Glycine-Lysine-Valine-Arginine-Alanine-Lysine-Alanine-Lysine-Threonine-Arginine-Serine-Serine [1] [2]. The primary sequence was determined through automated Edman degradation, a sequential amino acid sequencing method that systematically removes amino acids from the N-terminal end [1]. Matrix-assisted laser desorption ionization mass spectrometry confirmed the molecular mass of Parasin I as 2000.4 Daltons [1] [2] .

The peptide possesses a molecular formula of C₈₂H₁₅₄N₃₄O₂₄, indicating a highly basic composition with abundant positively charged residues [4] [5] [6]. The primary sequence contains eight basic amino acids (six lysine and three arginine residues), accounting for approximately 42% of the total peptide composition [1] [7]. This high proportion of cationic residues contributes significantly to the peptide's net positive charge at physiological pH values [7].

| Structural Parameter | Value | Method of Determination |

|---|---|---|

| Amino Acid Length | 19 residues | Edman degradation [1] |

| Molecular Weight | 2000.4 Da | MALDI mass spectrometry [1] |

| Molecular Formula | C₈₂H₁₅₄N₃₄O₂₄ | Chemical analysis [4] |

| Basic Residues | 8 (Lys: 6, Arg: 3) | Sequence analysis [1] |

| Net Charge | +8 at pH 7.0 | Calculated from sequence [7] |

Post-translational modifications play a crucial role in the biogenesis of Parasin I from its precursor histone H2A [8]. The peptide is generated through proteolytic cleavage of histone H2A at the Serine19-Arginine20 bond by cathepsin D, an aspartic protease activated upon epidermal injury [8]. This cleavage mechanism represents a specific post-translational processing event that liberates the active antimicrobial peptide from the larger histone precursor [8]. The cleavage occurs in the cytoplasm of epithelial mucous cells, where unacetylated histone H2A serves as the substrate for cathepsin D-mediated proteolysis [8].

Immunohistochemical analysis has demonstrated that the precursor histone H2A and inactive procathepsin D coexist in the cytoplasm of epithelial mucous cells [8]. Upon injury, a metalloprotease cleaves procathepsin D to generate the active form, which subsequently processes histone H2A to produce Parasin I [8]. This injury-induced proteolytic cascade represents a sophisticated regulatory mechanism for antimicrobial peptide production [8].

Secondary Structure Elucidation via Circular Dichroism and Nuclear Magnetic Resonance Spectroscopy

Circular dichroism spectroscopic analysis of Parasin I revealed a complex secondary structure composition consisting of 11% alpha-helix, 33% beta-sheet, and 56% random coil regions [1] [2]. These structural proportions were determined under aqueous conditions and provide fundamental insights into the peptide's conformational preferences [1]. The relatively low alpha-helical content in aqueous solution contrasts with the peptide's behavior in membrane-mimetic environments [9] [10].

Nuclear magnetic resonance spectroscopy studies conducted in helix-promoting environments demonstrated that Parasin I adopts a more structured conformation than observed in aqueous solution [9] [10]. The peptide forms an amphipathic alpha-helical structure spanning residues 9-17, flanked by two random coil regions encompassing residues 1-8 and 18-19 [9] [10]. This structural organization represents a helix-loop-coil motif that is characteristic of membrane-active antimicrobial peptides [10].

| Structural Region | Residues | Secondary Structure | Functional Role |

|---|---|---|---|

| N-terminal domain | 1-8 | Random coil | Membrane binding [9] |

| Central domain | 9-17 | Alpha-helix | Membrane insertion [9] |

| C-terminal domain | 18-19 | Random coil | Structural flexibility [9] |

The alpha-helical region exhibits amphipathic properties with distinct hydrophobic and hydrophilic faces, as revealed by nuclear magnetic resonance structural analysis [9] [10]. The hydrophobic face contains valine, alanine, and portions of lysine side chains, while the hydrophilic face presents charged residues including lysine and arginine [9]. This amphipathic arrangement is essential for the peptide's membrane-interacting properties [9].

Structure-activity relationship studies using progressive deletions and substitutions have demonstrated the critical importance of specific structural elements [9] [10]. Deletion of the N-terminal lysine residue resulted in complete loss of antimicrobial activity without affecting the alpha-helical content, indicating that the N-terminal positive charge is essential for membrane binding [9]. Conversely, progressive C-terminal deletions up to residue 15 maintained antimicrobial activity, but further truncation to residue 14 caused complete loss of both activity and alpha-helical structure [9].

Amphipathic α-Helical Domains and Tertiary Structural Features

The amphipathic alpha-helical domain of Parasin I, spanning residues 9-17, represents the primary structural determinant for membrane interaction and antimicrobial activity [9] [10]. This helical region displays a clear segregation of hydrophobic and hydrophilic residues along opposite faces of the helix, creating the amphipathic character necessary for membrane disruption [9]. The hydrophobic face consists primarily of alanine and valine residues, while the hydrophilic face contains multiple lysine and arginine residues [9].

Confocal microscopic analysis and membrane permeabilization assays have demonstrated that Parasin I localizes to bacterial cell membranes and subsequently permeabilizes both outer and cytoplasmic membranes [9] [10]. The peptide's membrane-permeabilizing activity correlates directly with its ability to adopt the amphipathic alpha-helical conformation [9]. Analogs that maintain the alpha-helical structure retain membrane-permeabilizing activity, while those lacking helical content show reduced or absent membrane disruption capability [9].

| Helical Face | Amino Acid Composition | Properties | Functional Contribution |

|---|---|---|---|

| Hydrophobic | Val, Ala, Lys (alkyl chains) | Non-polar interactions | Membrane insertion [9] |

| Hydrophilic | Lys, Arg, Thr (charged/polar) | Electrostatic interactions | Membrane binding [9] |

The tertiary structural organization of Parasin I exhibits flexibility that is crucial for its membrane-active mechanism [9] [10]. The two random coil regions flanking the central alpha-helix provide conformational freedom that allows the peptide to adapt to different membrane environments [9]. The N-terminal random coil region (residues 1-8) is particularly important for initial membrane binding, as demonstrated by the complete loss of activity upon N-terminal lysine deletion [9].

Beta-sheet axial projection analysis has revealed that Parasin I can adopt an amphipathic beta-sheet conformation in addition to its alpha-helical structure [1] [2]. This structural polymorphism may contribute to the peptide's ability to interact with different membrane compositions and adopt various membrane-bound conformations [1]. The beta-sheet structure shows 33% content in aqueous solution, suggesting significant conformational plasticity [1].

The peptide's structural dynamics involve transitions between random coil, alpha-helical, and beta-sheet conformations depending on the environmental conditions [1] [9]. In membrane-mimetic environments, the alpha-helical conformation predominates and correlates with maximal antimicrobial activity [9]. This structure-function relationship demonstrates that the amphipathic alpha-helix is the biologically active conformation for membrane disruption [9].

Comparative Analysis with Buforin I/II and Other Histone-Derived Peptides

Parasin I shares remarkable sequence homology with buforin I, a thirty-nine-residue antimicrobial peptide derived from the N-terminal region of toad histone H2A [1] [2] [11]. Eighteen of the nineteen residues in Parasin I are identical to the N-terminal sequence of buforin I, indicating a high degree of evolutionary conservation among histone-derived antimicrobial peptides [1] [2]. This sequence similarity suggests that Parasin I represents a truncated version of the buforin I N-terminal domain [1].

Buforin II, a twenty-one-amino acid peptide derived from buforin I, exhibits even more potent antimicrobial activity than its parent peptide [11] [12]. Buforin II displays a helix-hinge-helix structural organization, with the N-terminal helix spanning residues 5-10 and the C-terminal helix encompassing residues 12-21, separated by a proline residue at position 11 [11]. This structural arrangement differs from Parasin I, which lacks the proline hinge and exhibits a single alpha-helical domain [9].

| Peptide | Length | Source | Key Structural Features | Mechanism |

|---|---|---|---|---|

| Parasin I | 19 residues | Catfish H2A | Single alpha-helix (9-17) [9] | Membrane permeabilization [9] |

| Buforin I | 39 residues | Toad H2A | N-terminal similarity to Parasin I [1] | DNA binding [12] |

| Buforin II | 21 residues | Derived from Buforin I | Helix-hinge-helix [11] | Cell penetration, DNA binding [12] |

The mechanisms of action differ significantly between Parasin I and the buforin peptides [9] [12]. Parasin I functions primarily through membrane permeabilization, disrupting bacterial cell membranes to cause cell death [9]. In contrast, buforin II kills bacteria without cell lysis and demonstrates strong affinity for DNA and RNA, suggesting that its primary target is intracellular nucleic acids rather than cell membranes [11] [12]. This mechanistic difference occurs despite similar physicochemical properties between the peptides [11].

Comparative analysis with other histone-derived antimicrobial peptides reveals common structural motifs and functional properties [13] [7]. Hipposin, isolated from the mangrove whip ray, shares the characteristic histone H2A signature motif and displays similar secondary structure features including multiple alpha-helices separated by random coil regions [13]. Like Parasin I, hipposin is produced through proteolytic cleavage of histone H2A and exhibits broad-spectrum antimicrobial activity [13].

The role of arginine versus lysine residues has been systematically compared across histone-derived antimicrobial peptides [7] [14]. Studies demonstrate that increasing arginine content relative to lysine enhances antimicrobial activity for all tested histone-derived peptides, including Parasin I analogs [7] [14]. For Parasin I, higher arginine content increases membrane permeabilization activity, while for buforin II and related peptides, arginine promotes cellular translocation [7] [14].

The proteolytic cleavage of histone H2A represents the terminal step in the biosynthetic pathway leading to Parasin I production [1] [2]. Cathepsin D, a lysosomal aspartyl endopeptidase, demonstrates remarkable substrate specificity in recognizing and cleaving the unacetylated form of histone H2A at the Serine 19-Arginine 20 peptide bond [1] [3]. This precise cleavage event releases the nineteen amino acid antimicrobial peptide Parasin I from the amino-terminal region of the histone protein [4] [5].

The substrate recognition mechanism involves the interaction between cathepsin D and unacetylated histone H2A, which is constitutively present in the cytoplasm of epithelial mucous cells within catfish skin mucosa [1] [2]. Immunohistochemical analysis has demonstrated that unacetylated histone H2A, serving as the precursor of Parasin I, localizes specifically to the cytoplasmic compartments of these specialized cells [1]. The acetylation status of histone H2A proves critical for substrate recognition, as acetylated forms of the protein show reduced susceptibility to cathepsin D-mediated cleavage [6].

The molecular characteristics of this cleavage reaction demonstrate optimal activity under acidic conditions, with cathepsin D exhibiting peak enzymatic activity at pH values ranging from 3.5 to 5.0 [7] [8]. The enzyme displays typical aspartyl protease characteristics, with two essential aspartic acid residues (Asp33 and Asp231) forming the catalytic site [9]. The cleavage specificity results in the precise liberation of the Parasin I peptide sequence: Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser [4] [5].

Kinetic analysis reveals that the cleavage reaction proceeds efficiently under physiological conditions, with the enzyme demonstrating high affinity for its histone H2A substrate [1]. The proteolytic processing generates a biologically active antimicrobial peptide that exhibits potent activity against a broad spectrum of microorganisms, demonstrating antimicrobial efficacy twelve to one hundred times greater than magainin 2, a well-characterized antimicrobial peptide [10] [4].

Metalloprotease-Mediated Activation of Procathepsin D

The activation of procathepsin D represents a critical regulatory step in the Parasin I biosynthetic pathway, mediated by matrix metalloproteinase 2 (MMP-2) [11] [12]. This metalloprotease functions as a procathepsin D convertase, executing specific proteolytic processing that transforms the inactive procathepsin D zymogen into its catalytically active form [1] [11].

Matrix metalloproteinase 2 demonstrates injury-dependent expression patterns, with significant upregulation occurring in response to epidermal trauma [11] [2]. The enzyme exists initially as an inactive seventy-two kilodalton pro-form that undergoes activation through membrane-type matrix metalloproteinases, particularly MT1-MMP [13] [14]. Following activation, MMP-2 specifically targets procathepsin D at the Phenylalanine 290-Glycine 291 peptide bond, resulting in the generation of mature, catalytically active cathepsin D [1] [15].

The molecular mechanism of procathepsin D processing involves the removal of a propeptide segment from the amino-terminal region of the zymogen [1] [16]. Procathepsin D exists as a forty-five to fifty-one kilodalton inactive precursor that undergoes proteolytic maturation to yield the active enzyme consisting of heavy chain (thirty-one to thirty-four kilodaltons) and light chain (twelve to fourteen kilodaltons) components [17] [7]. This processing event proves essential for generating enzymatic activity capable of cleaving histone H2A to produce Parasin I [1].

The spatial organization of this activation process demonstrates precise cellular compartmentalization [1] [17]. Procathepsin D accumulates within the cytoplasm of epithelial mucous cells during baseline conditions, existing in an inactive state that prevents premature substrate cleavage [1] [2]. Upon epidermal injury, the induced expression of MMP-2 facilitates the conversion of procathepsin D to its active form, which subsequently migrates to the mucosal surface where histone H2A cleavage occurs [1].

Regulatory mechanisms governing MMP-2 activity include tissue inhibitors of metalloproteinases (TIMPs), particularly TIMP-2 and TIMP-4, which modulate enzyme activity and prevent excessive proteolysis [18]. The temporal expression patterns of MMP-2 demonstrate rapid upregulation within hours following injury, reaching peak expression levels between one to six hours post-trauma, followed by sustained high-level expression that supports continued procathepsin D processing [11] [14].

Spatial-Temporal Regulation in Epidermal Injury Response

The spatial-temporal regulation of Parasin I biosynthesis demonstrates sophisticated coordination between cellular localization, temporal expression patterns, and injury-responsive mechanisms [1] [19]. This regulatory framework ensures precise timing and anatomical targeting of antimicrobial peptide production in response to epidermal trauma.

Spatial compartmentalization involves distinct cellular and anatomical zones that participate sequentially in the biosynthetic pathway [1] [2]. Epithelial mucous cells serve as the primary sites for enzyme storage and initial processing, containing cytoplasmic reservoirs of procathepsin D and unacetylated histone H2A [1]. Upon injury, these cellular compartments undergo rapid reorganization, facilitating the secretion of pathway components to the mucosal surface where final processing and antimicrobial activity occur [1] [2].

The temporal sequence of molecular events follows a precisely coordinated cascade spanning from immediate injury response through sustained antimicrobial activity [11] [19]. During the pre-injury baseline state, procathepsin D and histone H2A exist in storage forms within epithelial mucous cells, with minimal MMP-2 expression and no detectable Parasin I production [1]. Within zero to one hour post-injury, rapid upregulation of MMP-2 expression occurs, accompanied by initial secretion of procathepsin D to the mucosal compartment [11].

The peak activation phase occurs between one to six hours post-injury, characterized by maximal MMP-2 expression, active procathepsin D processing, and initial formation of catalytically active cathepsin D [11] [14]. This period coincides with the beginning of detectable Parasin I production as histone H2A cleavage commences [1]. Between six to twenty-four hours post-injury, sustained high-level enzyme expression supports peak Parasin I production, with maximum antimicrobial peptide concentrations appearing on the mucosal surface [1] [2].

Extended temporal regulation continues beyond twenty-four hours post-injury, with gradual normalization of MMP-2 expression while maintaining continued cathepsin D activity and sustained antimicrobial peptide presence [11]. This prolonged activity phase ensures persistent antimicrobial protection during the vulnerable wound healing period [19].

Injury-responsive signaling mechanisms coordinate the spatial-temporal regulation through multiple pathways including epidermal growth factor receptor (EGFR) activation, which mediates injury-induced innate immune responses and antimicrobial peptide expression [19]. The integration of mechanical injury signals with biochemical cascades ensures rapid and appropriate responses to tissue damage [20] [19].